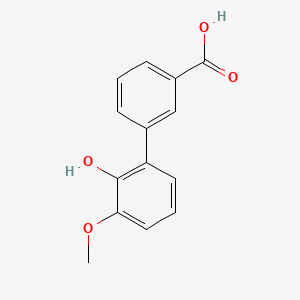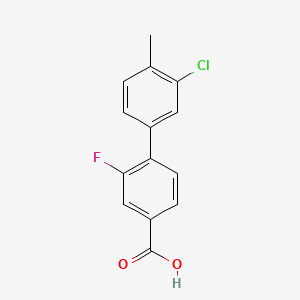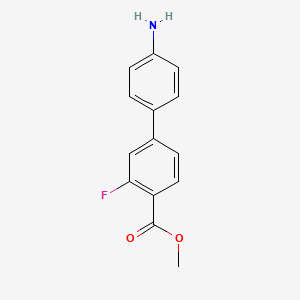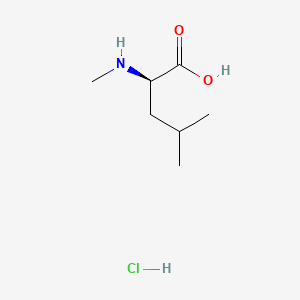
1-(Boc-amino)-3-(isopropylamino)propane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Boc-amino compounds are a type of organic compound where an amino group is protected by a tert-butoxycarbonyl (Boc) group . This Boc group is often used in peptide synthesis to prevent unwanted side reactions .
Synthesis Analysis
The synthesis of Boc-amino compounds often involves the reaction of an amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base . This results in the formation of a carbamate with the Boc group protecting the amine .Molecular Structure Analysis
The molecular structure of Boc-amino compounds consists of an amino group that is protected by a Boc group. The Boc group consists of a carbonyl group bonded to an oxygen, which is in turn bonded to a tert-butyl group .Chemical Reactions Analysis
One of the key reactions involving Boc-amino compounds is the removal of the Boc group, a process known as deprotection. This can be achieved using a strong acid such as trifluoracetic acid (TFA), and results in the formation of CO2 and a free amine .Aplicaciones Científicas De Investigación
Downstream Processing in Microbial Production
The study by Zhi-Long Xiu and A. Zeng (2008) discusses the downstream processing of biologically produced diols, which is relevant for the separation and purification processes in chemical production. This could indirectly relate to the processing or synthesis of complex compounds like 1-(Boc-amino)-3-(isopropylamino)propane, emphasizing the importance of efficient recovery and purification techniques for industrial chemical production (Zhi-Long Xiu & A. Zeng, 2008).
Photocatalysis Applications
Research by Zilin Ni et al. (2016) on (BiO)2CO3-based photocatalysts highlights the modification strategies to enhance visible light-driven photocatalytic performance. This work demonstrates the innovative use of material science in enhancing chemical reactions under light, which could be relevant for reactions involving compounds like this compound in photocatalysis or as a part of a synthesis pathway requiring light activation (Zilin Ni et al., 2016).
Hydrogenolysis of Glycerol to 1,3-Propanediol
The review by Alisson Dias da Silva Ruy et al. (2020) on catalysts for glycerol hydrogenolysis to 1,3-propanediol provides insights into chemical routes and market considerations for producing valuable chemicals from renewable resources. Although not directly about this compound, this research context is valuable for understanding the broader chemical processes and the impact of catalysts on efficiency and selectivity (Alisson Dias da Silva Ruy et al., 2020).
Mecanismo De Acción
Target of Action
The primary target of the compound “1-(Boc-amino)-3-(isopropylamino)propane” is the amino group in organic compounds . The compound acts as a protecting group for amines, which are strong nucleophiles and bases . This protection allows for transformations of other functional groups without interference from the amino group .
Mode of Action
The compound interacts with its targets by converting the amino group into a carbamate . This is achieved through a process known as Boc protection , where the tert-butyloxycarbonyl (t-Boc or simply Boc) group is added to the amino group . The Boc group is a better option than other derivatives due to the stability of the more substituted tert-butyl carbocation, which is cleaved when the Boc protecting group is removed .
Biochemical Pathways
The biochemical pathway involved in the action of this compound is the Boc protection and deprotection of amines . The addition of the Boc group to the amine forms a carbamate protecting group . The removal of the Boc group is achieved with a strong acid such as trifluoracetic acid (TFA), resulting in the cleavage of the tert-butyl group .
Pharmacokinetics
The boc protection and deprotection processes are typically very easy and efficient , suggesting that the compound could have good bioavailability.
Result of Action
The result of the compound’s action is the protection of the amino group , allowing for transformations of other functional groups without interference . After the transformations are complete, the Boc group can be removed, restoring the original amino group .
Action Environment
The action of this compound can be influenced by environmental factors such as temperature and pH. For example, the removal of the Boc group is achieved with a strong acid , suggesting that an acidic environment would facilitate this process. Additionally, high temperatures have been shown to effectively deprotect Boc amino acids and peptides .
Safety and Hazards
Propiedades
IUPAC Name |
tert-butyl N-[3-(propan-2-ylamino)propyl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24N2O2/c1-9(2)12-7-6-8-13-10(14)15-11(3,4)5/h9,12H,6-8H2,1-5H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFFZEOKALAZPET-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCCCNC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![Methyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B578230.png)

![tert-Butyl N-[4-(3-cyanopyridin-2-yl)phenyl]carbamate](/img/structure/B578234.png)




